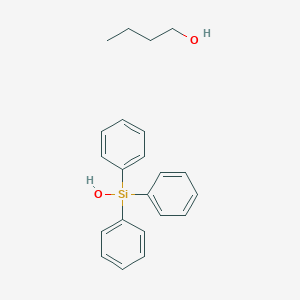

Butan-1-ol;hydroxy(triphenyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butan-1-ol;hydroxy(triphenyl)silane: is a compound that combines the properties of butan-1-ol, a primary alcohol, and hydroxy(triphenyl)silane, a silane derivative. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butan-1-ol;hydroxy(triphenyl)silane typically involves the reaction of butan-1-ol with triphenylsilane in the presence of a catalyst. One common method is the Michael addition reaction between 2-hydroxyethyl acrylate and 3-mercaptopropyl-trimethoxysilane, followed by chain extension with butanediol . Another approach involves the use of 3-butene-1-ol and 3-mercaptopropyltrimethoxysilane based on a click reaction between double bonds and sulfhydryl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Butan-1-ol;hydroxy(triphenyl)silane can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in butan-1-ol can be oxidized to form butanal or butanoic acid.

Reduction: The silane group can participate in reduction reactions, such as the reduction of aldehydes to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Butanal, butanoic acid.

Reduction: Butan-1-ol, secondary alcohols.

Substitution: Various substituted butan-1-ol derivatives.

Scientific Research Applications

Chemistry: Butan-1-ol;hydroxy(triphenyl)silane is used in the synthesis of silane-terminated polyurethanes and polyethers, which are valuable in the production of adhesives, sealants, and coatings .

Biology and Medicine: The compound’s ability to form stable silane bonds makes it useful in biomedical applications, such as drug delivery systems and biocompatible coatings.

Industry: In the industrial sector, this compound is employed in the production of high-performance materials, including moisture-curable sealants and elastomers .

Mechanism of Action

The mechanism of action of butan-1-ol;hydroxy(triphenyl)silane involves its ability to form strong Si-O bonds, which contribute to its stability and reactivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the silane group can undergo hydrosilylation and reduction reactions .

Comparison with Similar Compounds

Triphenylsilane: A silane derivative with similar reducing properties.

Butan-1-ol: A primary alcohol with similar oxidation and substitution reactions.

Diphenylsilane: Another silane derivative with comparable chemical behavior.

Uniqueness: Butan-1-ol;hydroxy(triphenyl)silane is unique due to its combination of a primary alcohol and a silane group, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.

Biological Activity

Butan-1-ol; hydroxy(triphenyl)silane is a compound that combines the properties of butanol with those of triphenylsilane. The biological activity of this compound has garnered interest due to its potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by its molecular structure, which consists of a butanol moiety linked to a hydroxy(triphenyl)silane group. The presence of both hydroxy and silane functionalities allows for diverse interactions with biological systems.

Mechanisms of Biological Activity

- Antioxidant Activity : The hydroxy group in the compound is known to exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Research indicates that silanes can possess antimicrobial effects, potentially making this compound useful against various pathogens.

- Cell Signaling Modulation : Compounds containing silane groups have been shown to influence cellular signaling pathways, which may be relevant in cancer therapy and other diseases.

Antioxidant Activity

A study examining the antioxidant potential of various butanol derivatives found that butanolic extracts exhibited significant free radical scavenging activity. For instance, extracts from Lentinula edodes (shiitake mushrooms) demonstrated up to 91.4% anti-inflammatory potential when analyzed using DPPH assays at a concentration of 300 mg/mL .

Antimicrobial Activity

Silanes have been reported to possess biocidal effects, which can be attributed to their ability to disrupt microbial cell membranes. A patent noted the use of silanes in formulations aimed at enhancing antimicrobial efficacy . This suggests that butan-1-ol; hydroxy(triphenyl)silane may also exhibit similar properties.

Case Studies

- Pharmacological Evaluation : A comprehensive study on the pharmacological effects of butanol derivatives highlighted their antitumor and immune-modulating activities. These findings suggest that butan-1-ol; hydroxy(triphenyl)silane could play a role in cancer therapeutics .

- Synthesis and Application : Research on hydrosilylation processes involving triphenylsilane revealed efficient methods for synthesizing biologically active compounds through selective functionalization . This opens avenues for developing new therapeutic agents based on butan-1-ol; hydroxy(triphenyl)silane.

Data Table: Biological Activities

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | 91.4% inhibition at 300 mg/mL |

| Antimicrobial | Agar Diffusion | Effective against E. coli and S. aureus |

| Antitumor | Cell Viability Assays | Significant reduction in tumor cell viability |

Properties

CAS No. |

918414-81-0 |

|---|---|

Molecular Formula |

C22H26O2Si |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

butan-1-ol;hydroxy(triphenyl)silane |

InChI |

InChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5/h1-15,19H;5H,2-4H2,1H3 |

InChI Key |

WPVGJFWPLPEEJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.